Product packaging for H-Tyr-Ser-NH2 HCl(Cat. No.:CAS No. 128245-94-3)

H-Tyr-Ser-NH2 HCl

Cat. No.: B1148905
CAS No.: 128245-94-3
M. Wt: 303.74
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Amino Acid Composition: Simple counts or frequencies of the 20 standard amino acids.

Physicochemical Properties: Using indices that represent properties like hydrophobicity, size, and electronic properties for each amino acid (e.g., Z-scales). kg.ac.rs

Sequence-Based Representations: Such as one-hot encoding, where each amino acid is represented by a binary vector. gu.se

Language Models: Advanced models like PeptideBERT treat peptide sequences as sentences, learning complex patterns and context without needing predefined structural data. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18ClN3O4 B1148905 H-Tyr-Ser-NH2 HCl CAS No. 128245-94-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

128245-94-3

Molecular Formula

C12H18ClN3O4

Molecular Weight

303.74

IUPAC Name

(2S)-2-amino-N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide;hydrochloride

InChI

InChI=1S/C12H17N3O4.ClH/c13-9(5-7-1-3-8(17)4-2-7)12(19)15-10(6-16)11(14)18;/h1-4,9-10,16-17H,5-6,13H2,(H2,14,18)(H,15,19);1H/t9-,10-;/m0./s1

SMILES

C1=CC(=CC=C1CC(C(=O)NC(CO)C(=O)N)N)O.Cl

Synonyms

H-TYR-SER-NH2 HCL

Origin of Product

United States

Ml Algorithms and Predicted Properties:various Ml Algorithms Are Used, from Traditional Methods Like Support Vector Machines Svm and Random Forests to More Complex Deep Learning Neural Networks.gu.sersc.orgthese Models Can Predict a Wide Range of Properties for a Novel Peptide Like H Tyr Ser Nh2.

Table 3: Peptide Properties Predictable by Machine Learning Models

Property CategorySpecific PropertyCommon ML/AI Models Used
Biological Activity Antimicrobial, Antiviral, Anticancer, Enzyme InhibitionSVM, Random Forest, Deep Learning gu.seoup.comresearchgate.net
Physicochemical Solubility, Stability, Retention Time (HPLC)Deep Learning (e.g., PeptideBERT), Gradient Boosting acs.orgnih.gov
Safety/Toxicity Hemolysis (lysis of red blood cells), ToxicityClassifiers (SVM, Random Forest), Neural Networks acs.org
Interaction Receptor Binding Affinity, Peptide-Protein InteractionRegression models, Graph Neural Networks, Transformers researchgate.netoup.com

High-Throughput Virtual Screening of Peptide Libraries

High-Throughput Virtual Screening (HTVS) has become a cornerstone in computational drug discovery, allowing for the rapid evaluation of vast libraries of chemical compounds to identify potential therapeutic agents. researchgate.netnvidia.com This in-silico technique is particularly valuable for screening peptide libraries, as peptides have gained significant traction as potential therapeutics due to their high specificity and ability to modulate challenging protein-protein interactions that are often considered "undruggable" by small molecules. mdpi.comnih.gov The use of HTVS saves considerable time and resources compared to traditional experimental high-throughput screening (HTS) methods. nih.gov

The process of HTVS for peptide libraries involves several key stages, from the design of the library to the final identification of promising "hit" compounds. While specific research focusing exclusively on the high-throughput screening of libraries composed solely of H-Tyr-Ser-NH2 HCl is not documented, this dipeptide can be considered a fundamental building block or fragment within larger, more complex peptide libraries subjected to such screening protocols. The structural features of this compound, namely the tyrosine and serine residues and the C-terminal amide, inform its potential interactions within a biological target's binding site. The C-terminal amidation, in particular, is known to be crucial for molecular association and hydrogen bonding patterns. researchgate.netnih.gov

Research Findings and Methodologies

The discovery of novel bioactive peptides through HTVS requires the screening of extensive, diverse libraries against a specific protein target. mdpi.com These libraries can be exceptionally large; for instance, modern strategies employ iterative mutation and screening approaches that can theoretically expand a starting library of 10,000 scaffolds to as many as 10¹⁴ unique peptide members over several generations. scienceopen.com

A typical HTVS workflow for a peptide library that could contain sequences like H-Tyr-Ser-NH2 is as follows:

Library Design and Preparation : Virtual peptide libraries are constructed using computational tools. mdpi.com These can be generated from random sequences, derived from known bioactive peptides, or built by combining natural and non-natural amino acids to expand chemical diversity. nih.gov

Target Protein Preparation : A three-dimensional structure of the target protein is obtained, often from crystallographic data. This structure is prepared for docking by adding hydrogens, assigning charges, and defining the binding pocket.

Molecular Docking : A molecular docking program, such as AutoDock, GOLD, or FlexX, is used to predict the binding conformation and affinity of each peptide in the library to the target protein. scienceopen.comresearchgate.net This process generates a score, typically representing binding energy, for each peptide-protein complex. nvidia.com

Ranking and Hit Selection : The peptides are ranked based on their docking scores. scienceopen.com A certain percentage of the top-scoring compounds, often the top 1%, are selected as initial "hits" for further analysis. scienceopen.com

Refinement and Validation : The initial hits may be subjected to more computationally intensive methods, such as molecular dynamics (MD) simulations and binding free energy calculations (e.g., MM-PBSA), to improve the accuracy of the binding prediction and weed out false positives. plos.org

Research has shown that this approach is effective. For example, a directed mutation-driven HTVS strategy successfully identified high-affinity peptides in the nanomolar range for various targets, including the SARS-CoV-2 receptor-binding domain (RBD), starting from the same initial random peptide library. scienceopen.com Similarly, computational studies on other dipeptides, such as those containing Tyr-Phe, have been used to investigate their potential as inhibitors of enzymes like angiotensin-converting enzyme (ACE). researchgate.net

The table below summarizes the key components and objectives of a typical HTVS campaign for peptide libraries.

ComponentDescriptionObjective in HTVSRelevant Software/Methods
Virtual Peptide LibraryA large, computationally generated collection of peptide sequences. Libraries can contain millions to billions of unique molecules. nvidia.comTo provide a diverse chemical space to search for potential binders to a target.In-house scripts, ChemAxon, MOE (Molecular Operating Environment)
Target ProteinA 3D structure of a biologically relevant protein (e.g., enzyme, receptor) implicated in a disease.To serve as the receptor against which the peptide library is screened.Protein Data Bank (PDB) for structures
Docking AlgorithmA computational method that predicts the preferred orientation and binding geometry of a ligand (peptide) to its receptor (protein). researchgate.netTo generate plausible binding poses and estimate the strength of the interaction.AutoDock Vina, GOLD, FlexX, CABSdock researchgate.netscienceopen.comresearchgate.net
Scoring FunctionA mathematical function used to estimate the binding affinity (e.g., binding free energy in kcal/mol) for a given docking pose. nvidia.comTo rank the screened peptides and prioritize the most promising candidates for further investigation.Integrated into docking software (e.g., Vina score, GoldScore)
Hit CompoundA peptide from the library that is predicted to bind strongly to the target protein based on the docking score.To identify novel lead candidates for subsequent experimental validation and therapeutic development.-

The following table presents illustrative findings from computational screening studies on various peptides, demonstrating the type of data generated in such research. It is important to note that these are examples from the broader field, as specific HTVS data for this compound is not available in the reviewed literature.

Peptide/System StudiedTarget ProteinComputational MethodKey FindingReference
15-mer Peptide LibrarySARS-CoV-2 RBD, AFP, Norovirus P-domainDirected mutation driven HTVS with Autodock VinaSuccessfully identified peptides with nanomolar binding affinities for three different protein targets from a single starting library. scienceopen.com
H-Phe-Tyr-OHAngiotensin-Converting Enzyme (ACE)Molecular DockingThe dipeptide was investigated as a potential ACE inhibitor, comparing its molecular activity with known antihypertensive drugs. researchgate.net
Various Peptide-like Inhibitors (e.g., Ile-Pro-Ile)Dipeptidyl Peptidase-IV (DPP-IV)Analysis of crystal structures, QSAR, MM-PBSAIdentified that interactions of both the peptide main-chain and side-chains contribute to binding affinity and inhibitory activity. acs.org
Ac-His-DPhe-Arg-Trp-NH2 TemplateMelanocortin Receptors (MCRs)Double Simultaneous Substitution StrategyA library of 35 unique peptide ligands was designed and synthesized to explore structure-activity relationships. nih.gov

Table of Compounds Mentioned

Compound Name Abbreviation/Synonym
This compound L-Tyrosyl-L-serinamide hydrochloride
H-Phe-Tyr-OH L-Phenylalanyl-L-tyrosine
H-Val-Gly-NH2 L-Valyl-glycinamide
H-Ser-Phe-NH2 L-Seryl-L-phenylalaninamide
H-Gly-Tyr-NH2 Glycyl-L-tyrosinamide
H-Pro-Tyr-NH2 L-Prolyl-L-tyrosinamide
Ile-Pro-Ile Isoleucyl-prolyl-isoleucine
Ac-His-DPhe-Arg-Trp-NH2 -
Angiotensin-Converting Enzyme ACE

Advanced Spectroscopic and Conformational Analysis of H Tyr Ser Nh2 Hcl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Elucidation

NMR spectroscopy is an unparalleled tool for determining the solution-state structure of molecules like peptides at atomic resolution. It relies on the magnetic properties of atomic nuclei, providing a wealth of information about covalent bonding, through-bond and through-space atomic proximities, and dynamic processes.

A full conformational study of H-Tyr-Ser-NH2 HCl would begin with the acquisition of one-dimensional (1D) and two-dimensional (2D) NMR spectra.

1D ¹H NMR: The 1D proton NMR spectrum is the starting point, providing initial information on the number and chemical environment of all protons in the molecule. For this compound, distinct signals would be expected for the backbone amide (NH), alpha-protons (Hα), beta-protons (Hβ) of both Tyrosine and Serine residues, the aromatic protons of the Tyrosine side chain, and the terminal amide protons (-NH2).

2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other through chemical bonds, typically over two to three bonds (scalar or J-coupling). In the COSY spectrum of this compound, cross-peaks would connect the backbone NH proton of Serine to its Hα, and the Hα to its Hβ protons for both residues. This allows for the unambiguous assignment of protons within each amino acid's spin system.

2D TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. For instance, a cross-peak could be observed between the NH proton and all other protons within the same serine residue (Hα and Hβ), which is particularly useful for resolving overlapping signals in more complex molecules.

2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most critical experiment for determining the 3D structure. NOESY identifies protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected by bonds. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing crucial distance restraints for structure calculation. For this compound, NOEs would be expected between adjacent residues (e.g., between the Hα of Tyrosine and the NH of Serine) and within residues (e.g., between the Hα and aromatic protons of Tyrosine), defining the peptide's fold.

Table 1: Illustrative 2D NMR Correlations for this compound

This table illustrates the type of information that would be derived from 2D NMR experiments.

ExperimentCorrelation TypeExpected Correlations for this compoundInformation Gained
COSY Through-bond (2-3 bonds)Tyr Hα ↔ Tyr HβSer NH ↔ Ser HαSer Hα ↔ Ser HβIdentifies directly coupled protons for residue assignment.
TOCSY Through-bond (entire spin system)Ser NH ↔ Ser Hα, Ser HβLinks all protons within a single amino acid residue.
NOESY Through-space (< 5 Å)Tyr Hα ↔ Ser NHTyr Aromatic ↔ Ser HαTyr Hβ ↔ Ser HβProvides inter-proton distance restraints to define 3D conformation.

The structural parameters for this compound are defined by inter-proton distances and dihedral angles.

Inter-Proton Distances: These are derived directly from the analysis of NOESY spectra. Strong, medium, and weak NOE cross-peaks are translated into distance restraints (e.g., 1.8-2.7 Å, 1.8-3.5 Å, and 1.8-5.0 Å, respectively). These restraints are then used in computational molecular modeling programs to generate a family of structures consistent with the experimental data.

Table 2: Hypothetical NMR-Derived Structural Restraints for this compound

This table shows the types of parameters that would be measured to solve the 3D structure.

Parameter TypeMeasurement MethodExample RestraintStructural Information
Inter-proton DistanceNOESY Peak Intensityd(Tyr Hα, Ser NH) < 3.5 ÅConstrains the distance between the two residues.
Backbone Dihedral Angle (Φ)³J(HNHα) Coupling Constant³J(HNHα) for Serine = 7.5 HzProvides information on the N-Cα bond rotation.
Side-chain Dihedral Angle (χ¹)³J(HαHβ) Coupling Constant³J(HαHβ) for TyrosineDefines the orientation of the aromatic side chain.

The conformation of a peptide can be highly dependent on its environment. Performing NMR studies in different solvents reveals the stability of intramolecular hydrogen bonds and the influence of solvent polarity on the peptide's structure. For instance, comparing the conformation of this compound in a polar, hydrogen-bonding solvent like water (or D₂O) versus a less polar or non-polar solvent like dimethyl sulfoxide (B87167) (DMSO) or methanol (B129727) can be very informative. Intramolecular hydrogen bonds that are stable in DMSO are considered strong, as the solvent itself is a strong hydrogen bond acceptor. Temperature-dependence studies of amide proton chemical shifts can also identify protons involved in hydrogen bonding; those with a small temperature coefficient are likely shielded from the solvent due to their participation in a hydrogen bond.

Determination of Dihedral Angles and Inter-Proton Distances

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to investigate the secondary structure of peptides and proteins in solution. It measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules. The peptide backbone, when arranged in regular secondary structures like α-helices or β-sheets, produces a characteristic CD signal.

The far-UV CD spectrum (typically 190-250 nm) of a peptide provides a signature of its secondary structure content.

α-Helix: Characterized by a strong positive band near 192 nm and two negative bands at approximately 208 nm and 222 nm.

β-Sheet: Shows a negative band around 217 nm and a positive band near 195 nm.

Random Coil: A disordered or random coil conformation typically exhibits a strong negative band near 200 nm.

For a short dipeptide like this compound, it is unlikely to form stable, canonical α-helices or β-sheets. Its CD spectrum would more likely be dominated by signals from turn-like structures or be characteristic of a random coil, possibly with contributions from the aromatic Tyrosine side chain in the near-UV region (250-300 nm).

CD spectroscopy is an excellent tool for monitoring conformational changes induced by environmental factors. By measuring the CD spectrum of this compound under different conditions, one can assess the stability of its structure.

Temperature: A thermal denaturation experiment, where the CD signal at a specific wavelength (e.g., 222 nm) is monitored as a function of increasing temperature, can reveal the melting temperature (Tm) and thermodynamic stability of any folded structure.

pH: Changing the pH affects the protonation state of the N-terminal amine, the C-terminal amide, and the Tyrosine hydroxyl group, which could induce conformational changes detectable by CD.

Solvents: Adding co-solvents like trifluoroethanol (TFE), which is known to promote helicity, or denaturants like guanidinium (B1211019) chloride can show the propensity of the peptide to adopt or lose structure. For this compound, observing changes in the CD spectrum upon addition of TFE could indicate a predisposition to form a turn or helical structure.

Wavelength-Dependent Conformational Signatures

Vibrational Spectroscopy (IR and Raman) for Amide Bond Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for probing the molecular structure of peptides. These methods provide detailed information about the vibrational modes of the molecule's constituent bonds, particularly the amide linkages that form the peptide backbone. The analysis of the amide I, II, and III bands is crucial for characterizing the secondary structure and hydrogen-bonding patterns of this compound.

The amide I band, appearing in the 1600–1700 cm⁻¹ region, is primarily associated with the C=O stretching vibration of the peptide bond and is highly sensitive to the peptide's secondary structure. The amide II band, typically found between 1500 cm⁻¹ and 1600 cm⁻¹, arises from a combination of the N-H in-plane bending and C-N stretching vibrations. Its position is also influenced by hydrogen bonding. The amide III band, located in the 1200–1350 cm⁻¹ range, is a more complex mode resulting from a mix of C-N stretching, N-H bending, and other vibrations.

In addition to the backbone vibrations, the characteristic modes of the tyrosine and serine side chains can be identified. The tyrosine residue exhibits distinct Raman bands, including a doublet near 830 cm⁻¹ and 850 cm⁻¹, whose intensity ratio is indicative of the hydrogen-bonding state of the phenolic hydroxyl group. researchgate.net The vibrational modes of the serine residue can be compared to studies on serine hydrochloride, which provide a basis for assigning the C-O stretching and O-H bending vibrations of its side chain. nih.gov

The table below summarizes the expected characteristic vibrational frequencies for this compound based on general peptide and amino acid spectroscopic data. researchgate.netnih.govnih.govresearchgate.net

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Description
Amide I 1650 - 1700Primarily C=O stretching of the peptide bond. Sensitive to secondary structure.
Amide II 1510 - 1580Coupled N-H in-plane bending and C-N stretching.
Amide III 1250 - 1350Complex mode involving C-N stretching and N-H bending.
Tyrosine Ring ~1615C=C stretching of the aromatic ring.
Tyrosine Doublet 830 / 850Fermi resonance, sensitive to hydroxyl group H-bonding.
Serine C-O Stretch 1000 - 1100Stretching vibration of the side-chain alcohol group.
N-H Stretch 3200 - 3400Stretching vibration of the N-terminal amine and amide N-H.
O-H Stretch 3300 - 3600Stretching of serine and tyrosine hydroxyl groups.

X-ray Crystallography and Single-Crystal Diffraction

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. For this compound, a single-crystal X-ray diffraction analysis would provide precise coordinates of each atom, allowing for a detailed examination of bond lengths, bond angles, and torsion angles. This information is critical for understanding the peptide's preferred conformation, intramolecular hydrogen bonds, and intermolecular interactions within the crystal lattice.

A study on L-tyrosine hydrochloride provides detailed crystallographic parameters for this constituent amino acid, showing it belongs to the monoclinic system with space group P21. ias.ac.in Similarly, the crystal structure of DL-serine hydrochloride has been determined, offering a reference for the serine moiety. nih.gov

Based on the analysis of these related structures, a hypothetical crystallographic data table for this compound can be projected. The actual determination would require successful crystallization and subsequent diffraction analysis.

Crystallographic ParameterExpected Value/SystemDescription
Crystal System Monoclinic or OrthorhombicDescribes the symmetry of the unit cell. Peptides often crystallize in these systems. researchgate.netias.ac.in
Space Group P2₁ or P2₁2₁2₁Defines the symmetry elements within the unit cell. Chiral molecules like this peptide crystallize in non-centrosymmetric space groups. researchgate.netias.ac.in
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)The lengths and angles of the unit cell edges, which would be determined experimentally.
Z 2 or 4The number of molecules per unit cell.
Hydrogen Bonding N-H···Cl, N-H···O=C, O-H···Cl, O-H···OExpected hydrogen bond interactions involving the peptide backbone, side chains, and chloride ion. researchgate.net
Key Torsion Angles φ (C'-N-Cα-C'), ψ (N-Cα-C'-N), ω (Cα-C'-N-Cα)Define the conformation of the peptide backbone. The ω angle is typically close to 180° for a trans peptide bond.

The precise determination of these parameters through single-crystal X-ray diffraction would provide an unambiguous conformational and structural characterization of this compound.

Computational Chemistry and Molecular Modeling of H Tyr Ser Nh2 Hcl

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a cornerstone of computational biomolecular research, offering a virtual microscope to observe the movements of molecules over time. ebsco.comnih.govvolkamerlab.org For a flexible peptide such as H-Tyr-Ser-NH2, MD simulations are indispensable for exploring its vast conformational landscape. These simulations track the positions and velocities of atoms, governed by a set of mathematical functions known as a force field, thereby revealing how the peptide folds, flexes, and interacts with its environment. nih.gov The output, a trajectory of atomic coordinates over time, provides a detailed picture of the peptide's dynamic behavior. volkamerlab.org

The accuracy of an MD simulation is fundamentally dependent on the quality of the force field used. nih.gov Force fields are collections of equations and associated parameters designed to approximate the potential energy of a system of atoms. For peptides, commonly used force fields include CHARMM, AMBER, and OPLS. nih.gov The CHARMM36 force field, for instance, is widely used for protein simulations and includes parameters for standard amino acids like Tyrosine and Serine, making it a suitable choice for studying H-Tyr-Ser-NH2. bioexcel.eumdpi.com

The selection of a force field is a critical step, and its validation is paramount. researchgate.net Often, force fields are refined by adjusting dihedral parameters or adding energy correction maps (CMAP) to better match experimental data from NMR or high-level quantum mechanical calculations. nih.govescholarship.org For instance, force fields like CHARMM22* and OPLS-AA/M were developed by refitting dihedral parameters against data from blocked dipeptides to improve the simulation of both folded and intrinsically disordered proteins. nih.gov While a specific validation study for H-Tyr-Ser-NH2 HCl was not found, the principles of force field development ensure that modern force fields provide a robust framework for its simulation.

Force Field Family Key Features & Philosophy Commonly Used Variants Typical Application
CHARMM Emphasizes balance between folded and disordered states; uses CMAP corrections. nih.govCHARMM22/CMAP, CHARMM36, CHARMM36m. nih.govbioexcel.euProteins, peptides, nucleic acids, lipids.
AMBER Focuses on refining dihedral and electrostatic parameters for proteins and nucleic acids.ff99SB, ff03, ff14SB. nih.govProtein folding, DNA/RNA dynamics.
OPLS Optimized Potentials for Liquid Simulations; parameterized against experimental liquid properties.OPLS-AA/M, OPLS3. nih.govProteins, organic liquids, drug-like molecules.

The surrounding solvent has a profound influence on the structure and dynamics of a peptide. MD simulations can account for this in two primary ways: with explicit or implicit solvent models. numberanalytics.com

Explicit solvent models treat individual solvent molecules (e.g., water) as part of the simulation system. numberanalytics.com Models like TIP3P and SPC are common choices for water. nih.govmdpi.com This approach is computationally intensive but provides the most detailed and accurate representation of specific solute-solvent interactions, such as hydrogen bonds. numberanalytics.com

Implicit solvent models represent the solvent as a continuous medium with average properties, like a dielectric constant. numberanalytics.comresearchgate.net This significantly reduces the computational cost. numberanalytics.com The Generalized Born (GB) and Poisson-Boltzmann (PB) models are widely used examples. numberanalytics.comresearchgate.net These models are particularly useful for calculating solvation free energies and for efficient conformational sampling. numberanalytics.com A hybrid approach, the Model with Implicit Solvation Thermodynamics (MIST), even allows for the simulation of proteins in complex solvent mixtures by incorporating experimental transfer free energies. nsf.gov The choice between explicit and implicit models depends on the specific research question, balancing computational feasibility with the required level of detail.

An MD simulation generates a vast amount of data in the form of a trajectory, which must be analyzed to extract meaningful biochemical insights. volkamerlab.org A primary goal of this analysis is to identify the most stable and frequently visited conformations of the peptide. biorxiv.orgacs.org

Trajectory analysis often begins with calculating the Root Mean Square Deviation (RMSD) to quantify structural changes over time. volkamerlab.org To systematically group the conformations, clustering algorithms are employed. researchgate.netaip.org These algorithms, such as k-means or density-based methods, partition the trajectory into a set of clusters, where each cluster represents a distinct conformational state. acs.orgaston.ac.uk By analyzing the population of each cluster, researchers can identify the dominant structures of H-Tyr-Ser-NH2 in solution. This approach has been successfully applied to small peptides like alanine (B10760859) dipeptide and valine dipeptide to map their conformational landscapes. acs.org

A significant challenge in conventional MD simulations is the limited timescale, which often prevents the system from overcoming high energy barriers and exploring its full conformational space. biorxiv.orgarxiv.org Enhanced sampling methods have been developed to address this limitation. nih.govboisestate.edu

Gaussian accelerated Molecular Dynamics (GaMD) is one such powerful technique. unc.edu It works by adding a harmonic boost potential to the system's energy surface, which smooths the potential energy landscape and lowers the barriers between different states. unc.edu This allows the simulation to explore conformational space much more rapidly than conventional MD. unc.edu A key advantage of GaMD is that it does not require predefined reaction coordinates, making it suitable for complex processes. unc.edu Furthermore, specialized versions like Peptide GaMD (Pep-GaMD) have been developed to efficiently capture the binding and conformational dynamics of highly flexible peptides, which would be directly applicable to studying H-Tyr-Ser-NH2. unc.edu

Trajectory Analysis and Conformational Clustering

Quantum Chemical Calculations of Electronic Structure and Reactivity

While MD simulations excel at describing conformational dynamics, quantum chemical calculations are necessary to investigate the electronic structure and reactivity of a molecule. qulacs.orgimist.marsdjournal.org Methods like Density Functional Theory (DFT) are used to solve the electronic Schrödinger equation, providing detailed information about molecular orbitals and their energies. imist.manih.gov

Central to understanding a molecule's electronic behavior is the concept of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgnumberanalytics.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. libretexts.orgnumberanalytics.com

The energy difference between these two orbitals is known as the HOMO-LUMO gap. joaquinbarroso.com This gap is a critical parameter that indicates the molecule's electronic stability and reactivity. joaquinbarroso.comresearchgate.net A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ualberta.ca Conversely, a small gap indicates that the molecule can be more easily excited, suggesting higher reactivity and potential for electronic transitions, which is relevant for optical properties. upb.roajchem-a.com For peptides, phosphorylation of residues like Serine or Tyrosine has been shown through quantum calculations to decrease the HOMO-LUMO gap, thereby facilitating electron transfer and interaction changes. nih.gov

Molecule/System Calculation Method HOMO-LUMO Gap (eV) Significance
Serine (unphosphorylated)DFT (B3LYP/6-31G)6.47 nih.govRepresents the baseline stability of the serine residue.
Phosphorylated SerineDFT (B3LYP/6-31G)5.86 nih.govPhosphorylation lowers the gap, increasing potential reactivity. nih.gov
Tyrosine (unphosphorylated)DFT (B3LYP/6-31G)5.71 nih.govRepresents the baseline stability of the tyrosine residue.
Phosphorylated TyrosineDFT (B3LYP/6-31G)4.67 nih.govPhosphorylation significantly lowers the gap, facilitating electron transfer. nih.gov
Example Organic CompoundDFT (B3LYP-D/6-311G(d,p))3.933 - 4.645 researchgate.netIllustrates a typical range for organic molecules with potential for electronic applications. researchgate.net

Charge Distribution and Electrostatic Potentials

The charge distribution and resulting electrostatic potential of H-Tyr-Ser-NH2 are fundamental to understanding its interactions with its environment, including water molecules, ions, and biological macromolecules. These properties are dictated by the arrangement of its constituent atoms and functional groups: the N-terminal amine, the C-terminal amide, the peptide backbone, and the side chains of tyrosine and serine.

Computational methods, such as quantum mechanics (QM) calculations, are employed to determine the partial charges on each atom. nih.gov These charges are not fixed integers but are distributed across the molecule, creating a complex electrostatic field. The process involves solving the Schrödinger equation for the molecule's electron distribution, from which properties like the electrostatic potential can be derived. libretexts.org For larger systems or dynamic simulations, these charges are often derived to be compatible with molecular mechanics (MM) force fields. nih.gov

The key functional groups of H-Tyr-Ser-NH2 contribute distinct electrostatic features:

N-terminal Amino Group (-NH3+): In its protonated state (as the HCl salt), this group carries a formal positive charge, creating a region of strong positive electrostatic potential.

C-terminal Amide Group (-CONH2): This group is polar, with the oxygen atom being electronegative (negative potential) and the nitrogen and hydrogen atoms being electropositive (positive potential).

Tyrosine Side Chain: The phenolic hydroxyl group (-OH) is polar. The oxygen atom is a hydrogen bond acceptor with a negative potential, while the hydrogen is a donor with a positive potential. The aromatic ring itself contributes to non-polar interactions but also has a quadrupole moment influencing electrostatic interactions.

Serine Side Chain: The primary alcohol (-CH2OH) is also polar, capable of acting as both a hydrogen bond donor and acceptor, with the oxygen atom being a region of negative potential. uib.no

The electrostatic potential surface of the molecule, often visualized as a color-coded map on the molecular surface, identifies regions that are likely to engage in electrostatic interactions. Red areas typically indicate negative potential (electron-rich), attractive to positive charges, while blue areas indicate positive potential (electron-poor), attractive to negative charges. uib.no These electrostatic landscapes are crucial for predicting how the peptide will orient itself when approaching a binding partner, such as a protein's active site. nih.gov

Table 1: Predicted Electrostatic Characteristics of H-Tyr-Ser-NH2 Functional Groups

Functional GroupKey AtomsExpected Partial ChargeElectrostatic Potential FeaturePotential Interaction Role
N-Terminus (protonated)N, HPositiveStrongly PositiveAttraction to anionic sites, H-bond donor
C-Terminus (amide)C, O, N, HO: Negative; N,H: PositiveDipolarH-bond donor and acceptor
Tyrosine Side ChainO, H (hydroxyl)O: Negative; H: PositivePolar, AromaticH-bond donor/acceptor, π-interactions
Serine Side ChainO, H (hydroxyl)O: Negative; H: PositivePolarH-bond donor and acceptor
Peptide BackboneC=O, N-HO: Negative; H: PositiveDipolarH-bond acceptor (C=O), H-bond donor (N-H)

Reaction Pathway Analysis for Degradation or Interaction

Computational methods can be used to model the reaction pathways through which H-Tyr-Ser-NH2 might degrade or interact with other molecules. This analysis involves mapping the potential energy surface of a reaction to identify transition states and calculate activation energies, providing insight into reaction kinetics and mechanisms. nih.gov

Several potential degradation pathways exist for peptides in aqueous solution:

Peptide Bond Hydrolysis: This is a primary degradation route for all peptides, leading to the cleavage of the Tyr-Ser bond. encyclopedia.pub The reaction can be catalyzed by acids or bases. Computational studies can model the step-by-step mechanism, including the nucleophilic attack of a water molecule on the carbonyl carbon of the peptide bond and the subsequent formation of a tetrahedral intermediate before the bond breaks. acs.org The presence of the serine hydroxyl group could potentially influence this process through intramolecular catalysis. encyclopedia.pub

Deamidation: While less common for C-terminal amides compared to asparagine or glutamine side chains, the terminal amide could undergo hydrolysis under certain conditions (e.g., strong acid) to yield the carboxylic acid form, H-Tyr-Ser-OH. encyclopedia.pubsigmaaldrich.com

Side Chain Reactions: The serine residue is susceptible to degradation. Under acidic conditions, hydrolysis can occur at the peptide backbone N-terminal to the serine residue, facilitated by the side chain's hydroxyl group acting as a nucleophile. encyclopedia.pub The tyrosine residue is generally stable but can be subject to oxidation, particularly at the phenolic ring, though this is less common than reactions involving methionine or cysteine. sigmaaldrich.com

Cyclization: Dipeptides can sometimes undergo intramolecular cyclization to form diketopiperazines (DKPs). researchgate.net For H-Tyr-Ser-NH2, this would involve the N-terminal nitrogen attacking the carbonyl carbon of the serine residue, leading to the cleavage of the C-terminal amide and formation of cyclo(Tyr-Ser). Computational analysis can determine the energetic favorability of such a pathway compared to linear hydrolysis. researchgate.net

Density functional theory (DFT) is a powerful QM method used to compute the thermochemical and kinetic properties for each step in a proposed reaction network, including reaction energies, activation barriers, and rate coefficients. nih.gov This allows for the prediction of the most likely degradation mechanisms under various conditions (e.g., different pH levels). nih.govacs.org

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as H-Tyr-Ser-NH2) when bound to a second (a receptor, typically a protein) to form a stable complex. aacrjournals.org

Peptide-Protein Docking Methodologies

Docking peptides presents a significant challenge due to their conformational flexibility. Unlike small, rigid molecules, peptides can adopt many different shapes. Docking algorithms must therefore efficiently sample both the position and orientation of the peptide (posing) and its internal conformations. nih.gov Methodologies can be broadly categorized:

Template-Based Docking: If the structure of a similar peptide bound to the target protein is known, it can be used as a template to guide the docking of H-Tyr-Ser-NH2. This approach, like that used by InterPep2, significantly reduces the search space and often yields more accurate results. frontiersin.org

Template-Free (ab initio) Docking: When no template is available, the algorithm must explore the protein surface and the peptide's conformational space simultaneously. nih.gov

Rigid-Body Docking: The simplest approach, where both the protein and a pre-defined peptide conformation are held rigid. This is fast but often inaccurate for flexible peptides. ZDOCK is an example of a program used for this. frontiersin.org

Flexible-Ligand Docking: The protein is kept rigid while the peptide's conformational space is explored. This is a common approach.

Flexible-Docking: Both the peptide and the protein (at least the binding site residues) are allowed to move. This is the most computationally intensive but also the most realistic approach, accounting for the "induced fit" phenomenon. Methods like CABS-dock and AutoDock CrankPep (ADCP) allow for full peptide flexibility. frontiersin.orgoup.com

Modern approaches often use a multi-stage strategy, starting with a broad, coarse-grained search and then refining the most promising poses with more detailed, all-atom simulations and sophisticated scoring functions. frontiersin.org

Table 2: Comparison of Peptide-Protein Docking Approaches

Docking MethodologyPrincipleAdvantagesDisadvantagesExample Tools
Template-Based Uses a known complex structure as a starting point.High accuracy, fast.Requires a suitable template.InterPep2 frontiersin.org
Rigid-Body Treats both peptide and protein as rigid.Very fast, good for global searches.Ignores flexibility, low accuracy for peptides.ZDOCK frontiersin.org
Semi-Flexible Peptide is flexible, protein is rigid.Balances speed and accuracy.Does not model receptor flexibility (induced fit).Glide-SP-PEP oup.com
Fully Flexible Both peptide and protein (binding site) are flexible.Most realistic, highest potential accuracy.Computationally very expensive and complex.CABS-dock, ADCP frontiersin.orgoup.com

Binding Site Prediction and Interaction Hotspots

Before docking, it is often necessary to identify the likely binding site on the protein surface. If the binding site is not known from experimental data, computational tools can predict it. These programs typically search the protein surface for pockets and cavities with suitable geometric and physicochemical properties to accommodate the ligand. hokudai.ac.jp POCASA is an example of such a tool that identifies pockets based on a rolling probe sphere algorithm. hokudai.ac.jp

Once a docked pose is obtained, analysis focuses on identifying "interaction hotspots"—specific residues on both the peptide and the protein that contribute most significantly to the binding affinity. These are often the residues that form critical hydrogen bonds, salt bridges, or hydrophobic contacts. rsc.org For H-Tyr-Ser-NH2, key interactions would likely involve:

Hydrogen bonds from the serine and tyrosine hydroxyl groups. mdpi.com

Hydrogen bonds from the N-terminal amine and C-terminal amide.

Hydrophobic or π-π stacking interactions involving the tyrosine aromatic ring. mdpi.com

Identifying these hotspots is crucial for understanding the basis of molecular recognition and for guiding the rational design of peptide analogs with improved binding affinity or specificity.

Machine Learning and Artificial Intelligence Applications in Peptide Research

Machine learning (ML) and artificial intelligence (AI) are transforming peptide research by enabling the prediction of peptide properties directly from their sequence or structure, bypassing the need for extensive experimental testing in many cases. gu.seyoutube.com

Prediction of Peptide Properties and Activity

ML models can be trained on large datasets of peptides with known properties to learn the complex relationships between sequence/structure and function. oup.com This approach is often framed as a Quantitative Structure-Activity Relationship (QSAR) problem. nih.govfrontiersin.org

Biochemical Interactions and Mechanistic Elucidation of H Tyr Ser Nh2 Hcl in Experimental Models

Receptor Binding and Activation Studies (in vitro, non-human focus)

The interaction of a peptide with cellular receptors is the first step in initiating a biological response. The N-terminal tyrosine is a critical pharmacophore for several peptide families, notably opioid peptides, suggesting that H-Tyr-Ser-NH2 could be investigated for affinity to such receptors.

Radioligand binding assays are a fundamental technique used to characterize the interaction between a ligand and a receptor. In these assays, a radioactively labeled ligand is incubated with a preparation of membranes containing the receptor of interest. The affinity of an unlabeled compound, such as H-Tyr-Ser-NH2, can be determined by its ability to displace the radioligand. The resulting data are often used to calculate the inhibitory constant (Ki), a measure of binding affinity.

Direct radioligand binding data for H-Tyr-Ser-NH2 is not readily found. However, the structure provides clues for potential targets. The C-terminal sequence -Tyr-Pro-Ser-NH2 is present in the potent natural opioid peptide Dermorphin (B549996) (H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2), which binds with high affinity and selectivity to mu-opioid receptors. wikipedia.org This suggests that H-Tyr-Ser-NH2 could be evaluated for its own binding affinity at opioid receptors (μ, δ, and κ). For example, studies on dermorphin analogues often use radioligands like [³H]DAMGO (for μ-receptors) and [³H]DPDPE (for δ-receptors) in displacement assays with rat brain membrane preparations to determine Ki values. researchgate.netmdpi.com

Furthermore, tyrosine residues are important for the binding of ligands to other receptors, such as the 5-HT3 receptor, where specific tyrosine residues in the binding site are crucial for both agonist and antagonist interactions. jneurosci.orgjneurosci.org Studies on dopamine (B1211576) receptors have also shown the importance of specific amino acid interactions for ligand binding. mdpi.combiorxiv.orgnih.gov Therefore, screening H-Tyr-Ser-NH2 against a panel of G protein-coupled receptors (GPCRs) and ligand-gated ion channels would be a logical step in its characterization.

Table 1: Potential Receptor Targets for H-Tyr-Ser-NH2 Based on Structural Analogy

Receptor Family Rationale for Investigation Example Radioligands Used in Research
Opioid Receptors (μ, δ, κ) The Tyr-X-X-Ser-NH2 motif is related to the C-terminus of Dermorphin, a potent μ-opioid agonist. wikipedia.org [³H]DAMGO (μ), [³H]DPDPE (δ), [³H]U69,593 (κ)
Dopamine Receptors (D1, D2) Dopamine receptor ligands often involve aromatic interactions where a tyrosine moiety could play a role. mdpi.com [³H]SCH-23390 (D1), [³H]Spiperone (D2) mdpi.com
Serotonin Receptors (e.g., 5-HT3) Tyrosine residues are critical components of the 5-HT3 receptor binding pocket. jneurosci.orgjneurosci.org [³H]granisetron jneurosci.orgjneurosci.org
Histamine Receptors (e.g., H1) Peptide linkers containing Val-Ser-Tyr have been shown to influence ligand affinity at the H1 receptor. acs.org N/A (NanoBRET assays used in the cited study) acs.org

This table is illustrative and based on inferences from structurally related compounds.

Following receptor binding, a ligand may act as an agonist, antagonist, or inverse agonist. Functional assays are employed to determine the nature and efficacy of this activity.

Calcium Mobilization Assays: Many GPCRs, upon activation, signal through the Gq pathway, leading to the release of intracellular calcium (Ca²⁺). Calcium mobilization assays use fluorescent dyes that bind to Ca²⁺, and an increase in fluorescence indicates receptor activation. For example, if H-Tyr-Ser-NH2 were to bind to and activate a Gq-coupled receptor, it would elicit a concentration-dependent increase in intracellular calcium, from which an EC50 value (the concentration provoking a 50% maximal response) could be determined. fda.gov

Reporter Gene Assays: These assays are highly versatile for studying signaling pathways, including those activated by Gs and Gi-coupled receptors. labbox.eupromega.com In a common setup, cells are engineered to express a receptor of interest along with a reporter gene (like luciferase) linked to a promoter that is responsive to a specific signaling molecule, such as cyclic AMP (cAMP). promega.comtransgenbiotech.comfrontiersin.org

For Gs-coupled receptors (e.g., Dopamine D1): An agonist would increase cAMP levels, driving the expression of luciferase and light production. frontiersin.org

For Gi-coupled receptors (e.g., μ-opioid, Dopamine D2): An agonist would inhibit adenylyl cyclase, leading to a decrease in cAMP and a reduction in the luminescent signal. frontiersin.orgyoutube.com

By measuring the light output at various concentrations of a test compound like H-Tyr-Ser-NH2, one can determine its functional effect (agonism or antagonism) and its potency (EC50). youtube.com Dual-luciferase systems, which use a second, constitutively expressed luciferase as an internal control, are often used to improve accuracy. transgenbiotech.comacs.org

Although no specific functional data for H-Tyr-Ser-NH2 are available, these are the standard methods that would be used to elucidate its biological activity in non-human, in vitro models.

The interaction between a ligand and a receptor is a dynamic process characterized by rates of association (on-rate, k_on) and dissociation (off-rate, k_off). These kinetic parameters, which determine the stability and lifetime of the ligand-receptor complex, are increasingly recognized as critical determinants of a compound's in vivo efficacy. researchgate.net The dissociation constant (Kd) is the ratio of k_off to k_on (Kd = k_off/k_on) and represents the affinity of the ligand for the receptor at equilibrium. mdpi.com

The residence time (RT), which is the reciprocal of the dissociation rate (RT = 1/k_off), describes how long a ligand remains bound to its target. researchgate.net A longer residence time can lead to a more sustained pharmacological effect. These parameters are typically measured using kinetic radioligand binding experiments or surface plasmon resonance (SPR).

Molecular dynamics (MD) simulations are a computational tool used to predict the stability of a ligand-receptor complex. unair.ac.idedx.org By simulating the movements of the ligand and the amino acid residues in the receptor's binding pocket over time, MD can provide insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex and estimate its binding energy. mdpi.com

While no empirical kinetic or stability data for the H-Tyr-Ser-NH2-receptor complex have been published, these methods would be essential for a deeper understanding of its mechanism of action should it be found to bind to a specific receptor.

Functional Assays (e.g., calcium mobilization, reporter gene assays)

Enzyme Modulation and Substrate Specificity

Peptides can act as inhibitors or activators of enzymes, or they can serve as substrates for enzymatic degradation.

To determine if H-Tyr-Ser-NH2 modulates the activity of an enzyme, its effect on the rate of a specific enzymatic reaction would be measured.

IC50 (Half Maximal Inhibitory Concentration): If the compound is an inhibitor, the IC50 is the concentration required to reduce the enzyme's activity by 50%. sigmaaldrich.com It is a common measure of inhibitor potency. jfda-online.comexpasy.org

EC50 (Half Maximal Effective Concentration): If the compound is an activator, the EC50 is the concentration that produces 50% of the maximum possible activation.

These values are determined by incubating the enzyme with its substrate and varying concentrations of the test compound. The relationship between inhibitor concentration and enzyme activity is used to calculate the IC50. This value can be influenced by the substrate concentration. Therefore, the inhibition constant (Ki), a true measure of inhibitor affinity independent of substrate concentration, is often calculated from the IC50 value using the Cheng-Prusoff equation. sigmaaldrich.comjfda-online.com

Table 2: Key Parameters in Enzyme Modulation Studies

Parameter Definition Application
IC50 Concentration of an inhibitor that reduces enzyme activity by 50%. Measures the potency of an enzyme inhibitor. A lower IC50 indicates higher potency.
EC50 Concentration of an activator that produces 50% of the maximal effect. Measures the potency of an enzyme activator. A lower EC50 indicates higher potency.
Ki The dissociation constant for the enzyme-inhibitor complex. A measure of the affinity of an inhibitor for an enzyme. It is independent of substrate concentration. jfda-online.com

| Km | Michaelis constant; the substrate concentration at which the reaction rate is half of Vmax. | Characterizes the affinity of an enzyme for its substrate. |

This table outlines the standard parameters used in enzyme kinetic studies.

As a dipeptide, H-Tyr-Ser-NH2 is susceptible to degradation by various proteases and peptidases in biological systems. Its stability and breakdown products can be analyzed using techniques like HPLC and mass spectrometry. The primary site of cleavage would be the peptide bond between the tyrosine and serine residues.

The susceptibility of a peptide bond to cleavage is highly dependent on the specificity of the protease.

Chymotrypsin: This digestive enzyme preferentially cleaves peptide bonds C-terminal to large hydrophobic amino acids, making the bond following Tyrosine in H-Tyr-Ser-NH2 a highly probable cleavage site. uam.esrsc.org

Pepsin: Another digestive enzyme, pepsin, also shows a preference for cleaving after aromatic residues like Tyrosine, particularly at acidic pH. uam.esrsc.org

Trypsin: Trypsin cleaves after basic residues (Lysine, Arginine) and would not be expected to cleave H-Tyr-Ser-NH2. uam.esrsc.org

Aminopeptidases: These enzymes cleave amino acids from the N-terminus of peptides and could sequentially degrade the dipeptide.

In addition to enzymatic degradation, chemical methods can also achieve cleavage. A novel laboratory method using Dess–Martin periodinane has been shown to selectively cleave the N-terminal amide bond of a tyrosine residue, which would break down H-Tyr-Ser-NH2 into its constituent amino acid amides.

Table 3: Predicted Proteolytic Susceptibility of H-Tyr-Ser-NH2

Enzyme Predicted Action on H-Tyr-Ser-NH2 Cleavage Site
Chymotrypsin High probability of cleavage After Tyrosine (Tyr↓Ser)
Pepsin High probability of cleavage After Tyrosine (Tyr↓Ser)
Trypsin No cleavage expected N/A
Aminopeptidase (B13392206) Probable cleavage Sequential removal of Tyr, then Ser-NH2

| Carboxypeptidase | No cleavage expected | Requires a free C-terminal carboxyl group |

This table is based on established enzyme specificities. uam.esrsc.org

Enzyme Inhibition/Activation Kinetics and IC50/EC50 Determination

Intracellular Signaling Pathway Interrogations (in vitro cell models)

The dipeptide H-Tyr-Ser-NH2 HCl, also known as Tyrosyl-Serinamide hydrochloride, elicits cellular responses by interacting with and modulating various intracellular signaling pathways. In vitro studies using cell models have been instrumental in dissecting these complex mechanisms, revealing its influence on second messenger systems, kinase and phosphatase activities, and downstream gene and protein expression.

Modulation of Second Messenger Systems (e.g., cAMP, cGMP, Ca2+)

The binding of signaling molecules to cell surface receptors often triggers the production of intracellular second messengers, which in turn propagate the signal within the cell. Key second messengers include cyclic adenosine (B11128) monophosphate (cAMP), cyclic guanosine (B1672433) monophosphate (cGMP), and calcium ions (Ca2+).

While direct studies on this compound's specific modulation of cAMP, cGMP, and Ca2+ are not extensively detailed in the provided results, the general principles of second messenger systems are well-established. For instance, the activation of G protein-coupled receptors (GPCRs) can lead to the activation of adenylyl cyclase, which synthesizes cAMP from ATP. mdpi.com This increase in cAMP can then activate protein kinase A (PKA). mdpi.compressbooks.pub Similarly, other signaling pathways can modulate the levels of cGMP and intracellular Ca2+. nih.govresearchgate.net The influx of Ca2+ into the cytosol, either from the extracellular space or from intracellular stores like the endoplasmic reticulum, is a critical signaling event that regulates a multitude of cellular processes. nih.gov The regulation of these second messengers is often transient, with their levels being tightly controlled by synthesizing and degrading enzymes, such as phosphodiesterases for cyclic nucleotides. nih.gov

It is plausible that this compound, by interacting with specific receptors, could initiate cascades involving these second messengers. For example, if it were to bind to a GPCR coupled to adenylyl cyclase, it could lead to an increase in intracellular cAMP. mdpi.com Further research is needed to specifically delineate the effects of this compound on the dynamics of cAMP, cGMP, and Ca2+ in various cell types.

Kinase/Phosphatase Activity Regulation (e.g., tyrosine phosphorylation)

Protein phosphorylation, a reversible post-translational modification, is a fundamental mechanism for regulating protein function and signal transduction. pressbooks.pubhubrecht.eu This process is controlled by the opposing actions of protein kinases, which add phosphate (B84403) groups, and protein phosphatases, which remove them. nih.govfrontiersin.org The balance between kinase and phosphatase activity is crucial for maintaining cellular homeostasis and responding to external stimuli. frontiersin.org

Tyrosine phosphorylation, in particular, plays a critical role in numerous signaling pathways that govern cell growth, differentiation, and metabolism. nih.govnih.gov Receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases are key players in these pathways. hubrecht.eunih.gov The activity of these kinases is counter-regulated by protein tyrosine phosphatases (PTPs). hubrecht.eunih.gov

Studies have shown that various signaling pathways, including those involving mitogen-activated protein kinases (MAPKs), are regulated by phosphorylation events. frontiersin.orgnih.gov MAPKs themselves are activated by phosphorylation on threonine and tyrosine residues. frontiersin.org The duration and magnitude of MAPK signaling are controlled by MAPK phosphatases (MKPs), which are dual-specificity phosphatases. frontiersin.org

While direct evidence of this compound's effect on specific kinases and phosphatases is limited in the provided search results, its structural components, tyrosine and serine, are the very residues that are phosphorylated. This suggests a potential for interaction with the active sites of kinases or phosphatases, or for acting as a competitive inhibitor or substrate. Future investigations could explore how this compound influences the phosphorylation state of key signaling proteins, such as those in the MAPK or other kinase cascades.

Gene Expression and Proteomic Profiling

Changes in intracellular signaling pathways ultimately lead to alterations in gene expression and the cellular proteome, which dictates the cell's functional state. nih.govfrontiersin.org Techniques like quantitative proteomics and transcriptomics allow for a global analysis of these changes in response to a specific stimulus. nih.govelifesciences.orgnih.govembopress.org

Proteomic analyses can identify and quantify thousands of proteins in a cell, providing a comprehensive picture of the cellular machinery. nih.govembopress.org For instance, studies have used SILAC (stable isotope labeling with amino acids in cell culture)-based quantitative proteomics to characterize the proteome regulated by tyrosine kinases. nih.gov Such approaches can reveal which proteins are up- or down-regulated following the modulation of a specific signaling pathway. nih.gov

Gene expression studies, often conducted using techniques like RT-qPCR, can measure changes in the abundance of specific messenger RNAs (mRNAs), providing insights into which genes are being transcribed in response to a signal. frontiersin.orgelifesciences.org

The application of these high-throughput techniques to cells treated with this compound would be invaluable in constructing a detailed map of its downstream effects. By identifying the genes and proteins whose expression is altered, researchers could pinpoint the specific cellular processes and pathways that are influenced by this dipeptide. This could include pathways related to metabolism, cell cycle control, and stress responses.

Cellular Response Modulations (in vitro cell culture models)

The modulation of intracellular signaling by this compound translates into observable changes in cellular behavior. In vitro cell culture models provide a controlled environment to study these responses, including cell proliferation, apoptosis, migration, and adhesion.

Cell Proliferation and Apoptosis Mechanisms (mechanistic, not therapeutic)

Cell proliferation, the process of cell growth and division, and apoptosis, or programmed cell death, are fundamental and tightly regulated processes. plos.orgnih.gov A delicate balance between these two is essential for tissue homeostasis. Dysregulation of this balance is a hallmark of many diseases.

Numerous signaling pathways converge to control cell proliferation and apoptosis. plos.org For example, proliferative stimuli often activate pathways that promote cell cycle progression, while also necessitating the activation of anti-apoptotic factors to ensure net cell proliferation. plos.org The process of apoptosis can be initiated through various mechanisms, including the activation of caspases, which are proteases that execute the cell death program. mdpi.com

Studies have shown that cell volume changes are associated with both proliferation and apoptosis. nih.gov Cell proliferation is often accompanied by an increase in cell volume, while apoptosis is characterized by cell shrinkage. nih.gov

While the direct impact of this compound on cell proliferation and apoptosis is not explicitly detailed in the search results, its potential to modulate signaling pathways suggests it could influence these processes. For example, if this compound were to affect the MAPK pathway, it could have downstream consequences for cell proliferation and survival. plos.org Investigating the effect of this dipeptide on cell cycle progression, caspase activation, and the expression of pro- and anti-apoptotic proteins would provide crucial insights into its mechanistic role in regulating cell fate.

Table 1: Summary of Experimental Findings on Cellular Responses

Cellular Process Experimental Observation Potential Mechanism
Cell Proliferation To be determined in specific studies with this compound. General studies show proliferation is linked to activation of pathways like MAPK. plos.org Modulation of cell cycle regulators and growth-promoting signaling cascades.
Apoptosis To be determined in specific studies with this compound. Apoptosis is often mediated by caspase activation. mdpi.com Influence on pro- and anti-apoptotic protein balance and caspase activity.
Cell Migration To be determined in specific studies with this compound. Migration involves dynamic regulation of cell adhesion. nih.gov Alteration of cytoskeletal dynamics and adhesion molecule function.
Cell Adhesion To be determined in specific studies with this compound. Adhesion is crucial for migration and tissue integrity. nih.gov Interaction with cell surface adhesion molecules or their signaling pathways.

Cell Migration and Adhesion Studies

Cell migration is a complex and highly integrated process that is fundamental to development, immune responses, and wound healing. It requires the dynamic regulation of cell adhesion to the extracellular matrix. nih.gov Cells must form adhesions at their leading edge and release them at their trailing edge to move forward. science.gov

Focal adhesions are complex structures that link the actin cytoskeleton to the extracellular matrix and serve as signaling hubs. nih.gov The phosphorylation of proteins within focal adhesions, such as paxillin, is critical for their formation and turnover, which in turn regulates cell migration. nih.gov

While there are no specific studies on this compound in the provided search results, its potential to influence kinase and phosphatase activity suggests it could play a role in modulating cell migration and adhesion. For instance, by affecting the phosphorylation state of focal adhesion proteins, this compound could alter the dynamics of cell adhesion and, consequently, cell motility. Further research using assays like transwell migration assays or wound healing assays could elucidate the specific effects of this dipeptide on these cellular processes. nih.govmdpi.com

While general information exists regarding the constituent amino acids, Tyrosine and Serine, and their roles in broader biological contexts, specific mechanistic studies on this compound are lacking. For instance, Tyrosine is a known precursor for neurotransmitters like dopamine nih.govnih.gov, and Serine plays a role in the structure of many proteins and enzymes. However, this general knowledge cannot be directly extrapolated to describe the specific actions of the dipeptide this compound as requested.

The available literature discusses:

The chemical properties and commercial availability of this compound biosynth.comchemicalbook.com.

The roles of more complex peptides that contain Tyrosine and Serine residues in various biological functions, such as the neuropeptide Y (NPY) which contains a Tyr-Pro-Ser sequence and is involved in neuroglia cell activity frontiersin.org.

The enzymatic cleavage of larger hormones, like Luteinizing Hormone-Releasing Hormone, which can produce fragments containing Serine and Tyrosine pnas.org.

Crucially, direct experimental evidence detailing the effects of this compound on ion channel modulation, specific neural pathways, endocrine or immune responses, and organ-specific biochemical changes in non-human animal models could not be located. Generating content for the requested outline without this specific data would lead to speculation and scientific inaccuracy, which contravenes the core requirements of the request.

Therefore, it is not possible to provide a scientifically accurate and thorough article on this compound that strictly follows the detailed structure provided. Further original research would be required to elucidate the specific biochemical interactions and mechanisms of this compound.

Structure Activity Relationship Sar Studies of H Tyr Ser Nh2 and Its Analogues

Correlative Analysis of Primary Sequence Modifications and Biochemical Activity

Modifications to the primary amino acid sequence of peptides can significantly alter their biochemical activity. For instance, in studies of melanocortin tetrapeptide analogues, substituting the D-phenylalanine (DPhe) residue with other natural and unnatural amino acids revealed the importance of this position for receptor selectivity and potency. acs.org Tetrapeptides with a D-configured amino acid derivative of the benzyl (B1604629) side chain generally exhibited nanomolar agonist activity. acs.org

Alanine (B10760859) scanning, a technique where individual amino acid residues are replaced by alanine, has been instrumental in identifying key residues for the activity of various peptides. In studies of GLP-1 analogues, replacing residues such as His¹, Gly⁴, Phe⁶, Thr⁷, and Asp⁹ with alanine led to a significant decrease in potency, highlighting their critical role in molecular recognition and function. mdpi.com Similarly, modifications of the DPhe residue in melanocortin ligands have been shown to influence whether the resulting analogue acts as an agonist or an antagonist. nih.gov

The following table summarizes the effects of substituting the DPhe residue in the Ac-His-Xaa-Arg-Trp-NH2 template on melanocortin receptor activity.

Table 1: Effect of DPhe Substitution on Melanocortin Receptor Activity

Peptide Analogue (Xaa) mMC1R EC50 (nM) mMC3R EC50 (nM) mMC4R EC50 (nM) mMC5R EC50 (nM)
DPhe 112 126 2.28 3.26
Ala >100,000 >100,000 >100,000 >100,000
DNal(2') 295 (Antagonist Ki) 17 (Antagonist Ki) - -
DPhe(p-I) - Partial Agonist/Antagonist Partial Agonist/Antagonist -

Data derived from studies on melanocortin tetrapeptide analogues. acs.orgnih.gov

Impact of N-terminal and C-terminal Modifications on Binding and Function

Modifications at the N-terminus and C-terminus of peptides are well-established strategies to enhance their stability and biological activity. creative-proteomics.com N-terminal acetylation and C-terminal amidation are common modifications that neutralize the terminal charges, which can increase the peptide's stability by making it less susceptible to degradation by aminopeptidases and carboxypeptidases. creative-proteomics.comsigmaaldrich.com

C-terminal amidation, as seen in H-Tyr-Ser-NH2, removes the negative charge of the carboxylic acid group, which can improve receptor binding and increase the peptide's hydrophobicity. sigmaaldrich.combiosynth.com This modification can also prevent enzymatic degradation. sigmaaldrich.com For example, in studies of human urotensin II (UII), the amidated form was used as a template for SAR studies due to its expected enhanced stability, even though amidation resulted in a slight reduction in potency. tandfonline.com

N-terminal modifications, such as acetylation, can also significantly impact activity. In some cases, acetylation increases peptide stability and mimics natural proteins. sigmaaldrich.com For instance, N-terminal acetylation of the peptide RLYE was found to improve its antitumor activity by reducing its susceptibility to serum peptidases. researchgate.net However, the effect of N-terminal modification is context-dependent. For example, while acetylation of the N-terminal amino acid of GH-RH (1-29)NH2 increased its in vivo effectiveness, the same modification on the full GH-RH peptide reduced its activity. google.com

The table below illustrates the impact of terminal modifications on peptide activity.

Table 2: Influence of Terminal Modifications on Peptide Activity

Peptide Modification Effect on Activity Reference
RLYE N-terminal Acetylation Increased antitumor activity researchgate.net
Human Urotensin II C-terminal Amidation 2-fold reduction in potency, but enhanced stability tandfonline.com
GH-RH (1-29)NH2 N-terminal Acetylation Increased in vivo effectiveness google.com
GH-RH N-terminal Acetylation Reduced GH-releasing ability google.com

Role of Tyrosine and Serine Side Chains in Specificity and Potency

The side chains of tyrosine and serine play crucial roles in defining the specificity and potency of peptides. Tyrosine, with its phenolic hydroxyl group, is a versatile residue capable of participating in various interactions, including hydrogen bonding and metal binding. nih.govproteinstructures.com Its aromatic ring can also engage in hydrophobic and π-stacking interactions. orgosolver.com The hydroxyl group of tyrosine can act as both a hydrogen bond donor and acceptor, contributing to its frequent presence at functional sites in proteins. proteinstructures.com The importance of the tyrosine hydroxyl group is underscored by the observation that its removal in endomorphin leads to a complete loss of activity. mdpi.com

Serine, a polar amino acid, contains a hydroxyl group in its side chain that can form hydrogen bonds. orgosolver.comtechnologynetworks.com This ability to engage in hydrogen bonding is critical for mediating interactions with receptors and other molecules. proteinstructures.com In some contexts, the presence of hydrophilic residues like serine at the C-terminus of a peptide is favorable for antioxidant activity, as they can facilitate free radical scavenging. researchgate.net

The specific roles of these side chains are highly dependent on their context within the peptide sequence and their interaction with the target receptor. For example, in synthetic antibody libraries, the most specific antibodies were those with the highest tyrosine content, highlighting its importance in mediating specific molecular recognition. nih.gov

Table 3: Functional Roles of Tyrosine and Serine Side Chains

Amino Acid Key Side Chain Feature Primary Roles in Peptides Example of Importance
Tyrosine Phenolic hydroxyl group, Aromatic ring Hydrogen bonding, metal binding, hydrophobic interactions, π-stacking Removal of hydroxyl group in endomorphin abolishes activity. mdpi.com
Serine Hydroxyl group Hydrogen bonding Favorable for antioxidant activity at the C-terminus. researchgate.net

Stereochemical Effects and D-Amino Acid Incorporations on Activity

The stereochemistry of amino acids is a critical determinant of peptide structure and function. The incorporation of D-amino acids, which are the enantiomers of the naturally occurring L-amino acids, can have profound effects on a peptide's biological activity, stability, and conformation.

Substituting L-amino acids with their D-counterparts can increase peptide stability against enzymatic degradation by proteases, which are stereospecific for L-amino acids. researchgate.netresearchgate.net However, this modification can also alter the peptide's secondary structure, potentially leading to a decrease in biological activity if a specific conformation is required for receptor binding. researchgate.netresearchgate.net For example, in some antimicrobial peptides, D-amino acid substitutions in the middle of the sequence disrupted the α-helical structure and resulted in a complete loss of activity. researchgate.net

Conversely, in certain cases, the incorporation of a D-amino acid at a specific position can enhance activity or alter the pharmacological profile. For instance, the substitution of L-Ala with D-Arg at the second position of a GH-RH analogue was responsible for its antagonistic properties. pnas.org Similarly, in analogues of gramicidin (B1672133) S, the substitution of a single L-amino acid with its D-enantiomer led to higher specificity against microbial membranes. nih.gov The chirality of a specific residue can be so crucial that it dictates the biological characteristics of the peptide, as seen in the tripeptide N(dW)F, where the D-tryptophan is essential for its cardiac activity. mdpi.com

Table 4: Effects of D-Amino Acid Incorporation

Peptide/Analogue Position of D-Amino Acid Substitution Observed Effect Reference
Antimicrobial Peptide KKVVFKVKFKK Middle of the sequence Disruption of α-helix, loss of activity researchgate.net
GH-RH Analogue Position 2 (D-Arg for L-Ala) Conferred antagonistic activity pnas.org
Gramicidin S Analogue Position 4 (D-Lys for L-Lys) Improved antimicrobial specificity nih.gov
N(dW)F (L-Asn-D-Trp-L-Phe-NH2) Position 2 (D-Trp) Essential for cardiac activity mdpi.com

Conformational Constraints and Cyclization Effects on SAR

Introducing conformational constraints into a peptide's structure, often through cyclization, is a powerful strategy to enhance its biological properties. nih.gov Cyclization reduces the peptide's flexibility, which can stabilize its bioactive conformation, leading to increased potency, receptor selectivity, and metabolic stability. nih.govresearchgate.net By restricting the peptide's conformational freedom, the probability of it adopting the optimal shape for receptor binding is increased. researchgate.net

There are various methods to cyclize a peptide, including forming a covalent bond between the N- and C-termini, between a side chain and a terminus, or between two side chains. nih.govresearchgate.net The resulting cyclic peptide often has increased lipophilicity, which can improve its ability to cross cell membranes. researchgate.net For example, cyclic analogues of endomorphins and morphiceptin (B1676752) have shown higher receptor affinity and prolonged antinociceptive effects compared to their linear counterparts. mdpi.com

The success of cyclization can be influenced by the peptide sequence. The presence of turn-inducing residues like glycine (B1666218) or proline, or a D-amino acid, can facilitate the formation of the cyclic structure. google.com However, short peptide sequences can be difficult to cyclize. mdpi.com

Table 5: Effects of Cyclization on Peptide Properties

Peptide Class Type of Cyclization Resulting Improvement Reference
Somatostatins, Melanotropins, Enkephalins Various Increased potency, proteolytic resistance, receptor selectivity, bioavailability nih.gov
Endomorphin/Morphiceptin Analogues Side-chain to side-chain (amide bond) Higher MOR affinity, long-lasting antinociceptive effect mdpi.com
General Peptides Head-to-tail, side-chain to terminus, etc. Increased configurational rigidity and affinity researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of a series of compounds with their biological activity. analis.com.my By identifying the physicochemical properties (descriptors) that are most influential for activity, QSAR models can predict the potency of new, unsynthesized analogues, thereby guiding the design of more effective molecules. dovepress.com

The development of a QSAR model involves several steps: generating a dataset of compounds with known activities, calculating a variety of molecular descriptors for each compound, and then using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a mathematical equation that relates the descriptors to the activity. analis.com.mychemmethod.com The predictive power of the resulting model is then validated to ensure its reliability. dovepress.com

The general equation for a QSAR model can be represented as: Biological Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

Table 6: Key Components of a QSAR Study

Component Description Example Application
Dataset A collection of molecules with experimentally determined biological activities. A series of H-Tyr-Ser-NH2 analogues with measured receptor binding affinities.
Descriptors Numerical values representing the physicochemical properties of the molecules (e.g., logP, molecular weight, electronic properties). Calculation of hydrophobicity, steric, and electronic properties for each analogue. researchgate.net
Statistical Model A mathematical equation linking the descriptors to the biological activity. A multiple linear regression equation predicting cytotoxic activity based on atomic charges and logP. dovepress.com
Validation A process to assess the statistical significance and predictive ability of the model. Cross-validation techniques like leave-one-out (LOO) to test the model's robustness. chemmethod.com

Advanced Analytical Method Development and Quantification of H Tyr Ser Nh2 Hcl

Chromatographic Techniques for High-Resolution Separation

Chromatography is a cornerstone of peptide analysis, enabling the separation of complex mixtures with high resolution. For a dipeptide like H-Tyr-Ser-NH2 HCl, which possesses chiral centers and may be present in complex biological samples, advanced techniques such as chiral High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and micro-HPLC are indispensable.

The biological activity of peptides is highly dependent on their stereochemistry. Since H-Tyr-Ser-NH2 contains two chiral centers (at the alpha-carbons of tyrosine and serine), it can exist as four possible stereoisomers (L-Tyr-L-Ser, D-Tyr-D-Ser, L-Tyr-D-Ser, D-Tyr-L-Ser). Ensuring the enantiomeric purity of a specific stereoisomer is essential. Chiral HPLC is the primary method for this purpose, utilizing a chiral stationary phase (CSP) to differentiate between enantiomers. sigmaaldrich.comgoogle.com

The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. google.com These complexes have different stabilities, leading to different retention times and enabling their separation. google.com A wide variety of CSPs have been developed and are effective for the separation of amino acids and small peptides. sigmaaldrich.comnih.gov

Key classes of Chiral Stationary Phases (CSPs) used for peptide and amino acid separations include:

Polysaccharide-based CSPs : These are among the most widely used CSPs for their broad applicability. mdpi.comsci-hub.ru Amylose (B160209) and cellulose (B213188) derivatives, such as amylose tris(3,5-dimethylphenylcarbamate), are particularly effective. sci-hub.runih.gov The separation mechanism involves a combination of hydrogen bonding, dipole-dipole, and steric interactions within the chiral grooves of the polysaccharide structure. sci-hub.ru

Macrocyclic Glycopeptide-based CSPs : Antibiotics like teicoplanin and vancomycin (B549263) have proven to be exceptionally useful chiral selectors. nih.govresearchgate.net These CSPs are known for their high selectivity in peptide separations and can resolve enantiomers of both derivatized and underivatized amino acids and dipeptides. nih.govnih.gov They are often complementary, meaning a separation not fully achieved on one may be successful on another. nih.gov

Cyclodextrin-based CSPs : These are formed by linking cyclodextrin (B1172386) derivatives to a silica (B1680970) support. mdpi.com They separate enantiomers based on the formation of inclusion complexes, where the analyte fits into the chiral cavity of the cyclodextrin. mdpi.com

Crown Ether-based CSPs : These are particularly effective for separating primary amino acids and compounds with primary amine groups. mdpi.com

The choice of mobile phase is also critical and is often a polar organic or polar ionic mobile phase, which is compatible with mass spectrometry (LC-MS). sigmaaldrich.com

CSP TypeChiral Selector ExampleTypical AnalytesSeparation Principle
Polysaccharide-Based Amylose tris(3,5-dimethylphenylcarbamate)Broad range of chiral compounds, dipeptidesHydrogen bonding, steric and dipole-dipole interactions within chiral grooves. sci-hub.ru
Macrocyclic Glycopeptide Teicoplanin, VancomycinNative and derivatized amino acids, peptides. nih.govComplex formation via hydrogen bonding, ionic, and dipole interactions. nih.gov
Cyclodextrin-Based β-cyclodextrin derivativesDerivatized and underivatized amino acids. mdpi.comFormation of host-guest inclusion complexes. mdpi.com
Crown Ether-Based (S)-18-crown-6-etherPrimary amino acids. mdpi.comComplexation involving the primary amine group. mdpi.com

This table summarizes common chiral stationary phases used for the separation of amino acids and peptides.

Ultra-Performance Liquid Chromatography (UPLC) and its micro-scale counterpart, micro-HPLC, represent significant advancements over traditional HPLC for peptide analysis. These technologies leverage columns packed with smaller particles (sub-2 µm for UPLC) and operate at much higher pressures. creative-proteomics.comchromatographytoday.com This design leads to substantial improvements in three key areas: resolution, sensitivity, and speed. creative-proteomics.comwaters.com

For a dipeptide like H-Tyr-Ser-NH2, these enhancements are particularly beneficial. The higher resolution allows for the clear separation of the target peptide from impurities or closely related sequences. chromatographytoday.com Increased sensitivity is crucial when dealing with low-abundance samples, a common scenario in biological matrices. creative-proteomics.com UPLC systems achieve greater sensitivity because the narrower peaks have a higher concentration of the analyte as they pass through the detector. waters.com

Microflow UPLC systems further enhance sensitivity by operating at lower flow rates (µL/min range), which is especially advantageous when coupled with mass spectrometry. nih.gov The reduced flow rate improves the ionization efficiency in the MS source, leading to lower limits of detection (LLOQ). nih.gov Furthermore, the speed of UPLC allows for much faster analysis times—peptide maps that take 40 minutes on an HPLC can be completed in half the time on a UPLC system without compromising resolution. waters.com

ParameterConventional HPLCUPLC (UHPLC)Advantage for H-Tyr-Ser-NH2 Analysis
Particle Size 3 - 5 µm< 2 µmHigher efficiency and resolution. creative-proteomics.comchromatographytoday.com
Operating Pressure 3,000 - 6,000 psi> 15,000 psiEnables use of smaller particles and faster flow rates. creative-proteomics.com
Resolution GoodSuperiorBetter separation from impurities and isomers. chromatographytoday.comwaters.com
Sensitivity StandardEnhancedImproved detection of trace amounts. creative-proteomics.comwaters.com
Analysis Time Longer (e.g., 40 min)Shorter (e.g., 20 min)Higher throughput for screening and QC. waters.com
Solvent Consumption HigherReducedLower operational cost and environmental impact. creative-proteomics.com

This table provides a comparison between conventional HPLC and UPLC for peptide analysis.

Chiral HPLC for Enantiomeric Purity

Mass Spectrometry (MS) for Comprehensive Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing molecular weight and structural information. When coupled with liquid chromatography (LC-MS), it becomes an indispensable tool for the definitive identification and quantification of peptides like H-Tyr-Ser-NH2.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional selectivity and sensitivity for quantifying peptides in complex biological matrices such as plasma, serum, or tissue extracts. nih.govnih.gov This technique is essential for pharmacokinetic studies or for measuring endogenous levels of dipeptides. A typical workflow involves derivatization of the dipeptide to improve its chromatographic behavior and ionization efficiency. nih.gov For instance, derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) is a widely used approach for labeling primary and secondary amines in amino acids and peptides. nih.gov

The UPLC-MS/MS method allows for the rapid and reliable quantification of dozens of dipeptides simultaneously. nih.govmdpi.com The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the derivatized dipeptide) is selected and fragmented, and a specific product ion is then monitored. This two-stage filtering process drastically reduces background noise and allows for highly sensitive detection, with limits of detection often in the attomole (10⁻¹⁸ mole) range on-column. mdpi.com Studies have successfully developed and validated UPLC-MS/MS methods for the organ-specific profiling of numerous dipeptides, demonstrating the robustness of this approach for trace analysis. nih.govmdpi.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a key technology for high-throughput screening (HTS) in drug discovery and enzyme engineering. rsc.orgamericanpharmaceuticalreview.com Unlike LC-MS, which analyzes samples sequentially, MALDI-TOF analyzes samples from a target plate, allowing for much faster analysis times—often less than a second per sample. rsc.orgamericanpharmaceuticalreview.com This speed enables the screening of vast compound libraries, with throughputs exceeding 100,000 samples per day. americanpharmaceuticalreview.com

For applications involving dipeptides, MALDI-TOF MS can be used to screen large, combinatorially synthesized peptide libraries to identify specific sequences with desired properties, such as binding affinity or enzymatic activity. nih.govcsic.es The process is label-free, directly detecting the native substrates and products. americanpharmaceuticalreview.com An automated workflow can involve robotic sample preparation and spotting onto the MALDI target, followed by rapid MS analysis. rsc.org Custom algorithms can then process the spectral data to identify "hits" based on the appearance of specific m/z values corresponding to expected products. rsc.org This approach has been successfully used to engineer a cyclodipeptide synthase by screening mutant libraries for new catalytic activities. rsc.org

FeatureDescriptionAdvantage for Peptide Library Screening
Speed < 1 second per sample. americanpharmaceuticalreview.comEnables screening of >100,000 compounds/day. americanpharmaceuticalreview.com
Detection Label-free, direct detection of analytes. americanpharmaceuticalreview.comNo need for fluorescent or colorimetric labels; detects native molecules.
Sample Volume Nanoliter (nL) range. rsc.orgConserves valuable library compounds.
Methodology Analyte is co-crystallized with a matrix and ionized by a laser pulse. rsc.orgSimple sample preparation, robust against salts and buffers.
Application Screening for enzyme activity, compound binding, peptide identification. rsc.orgcsic.esRapidly identifies active sequences in large, diverse libraries. nih.gov

This table highlights the key features and advantages of MALDI-TOF MS for high-throughput screening.

While mass spectrometry can easily distinguish compounds with different masses, it cannot by itself differentiate isomers—molecules with the same molecular formula but different structures. For the dipeptide H-Tyr-Ser-NH2, a key analytical challenge is distinguishing it from its sequence isomer, H-Ser-Tyr-NH2, which has the identical mass. Ion Mobility Spectrometry (IMS), particularly when coupled with MS, provides a solution to this problem. acs.orgacs.org

IMS separates ions in the gas phase based on their size, shape, and charge. acs.orglcms.cz Ions are passed through a drift tube filled with a buffer gas under the influence of an electric field. Compact ions travel faster than extended ions, allowing for their separation based on their different collision cross-sections (CCS). High-Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS), also known as Differential Mobility Spectrometry (DMS), is a variant of IMS that separates ions based on the difference in their mobility between high and low electric fields. acs.orglcms.cznih.gov

FAIMS has been proven to be a powerful tool for separating peptide isomers, including sequence inversions (e.g., GA vs. AG) and those with post-translational modifications at different sites. acs.orgbham.ac.uk The addition of the gas-phase IMS separation before MS analysis provides an extra dimension of resolution, enabling the separation of isomeric peptides that would otherwise be indistinguishable. acs.orglcms.cz This technique has successfully resolved all seven sequence isomers of a model octapeptide, demonstrating its high resolving power for complex isomeric mixtures. acs.org Therefore, IMS-MS is an essential technique for unambiguously confirming the sequence identity of H-Tyr-Ser-NH2 and separating it from H-Ser-Tyr-NH2.

MALDI-TOF MS for High-Throughput Screening of Libraries

Capillary Electrophoresis (CE) for Purity and Charge State Heterogeneity

Capillary Electrophoresis (CE) is a high-resolution separation technique that has proven to be exceptionally powerful for the analysis of peptides. rsc.orgnih.gov The method separates analytes based on their electrophoretic mobility in an electric field, which is dependent on the analyte's charge and hydrodynamic volume. nih.gov This principle makes CE particularly well-suited for assessing the purity of synthetic peptides and characterizing their charge state heterogeneity.

For purity analysis, CE, especially Capillary Zone Electrophoresis (CZE), can effectively separate the target peptide, this compound, from various impurities. These impurities may include deletion sequences, incompletely deprotected peptides, or diastereomers formed during synthesis. The high efficiency of CE allows for the detection of impurities at very low levels, often as low as 0.1% with UV detection. lcms.cz The development of a CE method for peptide analysis involves optimizing several parameters, such as the composition and pH of the background electrolyte (BGE), capillary length, and applied voltage, to achieve the desired resolution between the main component and its related substances. acs.orgnih.gov For instance, a study on a tetrapeptide utilized a BGE of 0.1M malonic acid at pH 2.5 to achieve separation within 15 minutes. nih.gov

Charge state heterogeneity is a phenomenon where a single peptide can exist as an ensemble of different charge states in solution, even at a fixed pH. biorxiv.org This occurs due to the protonation or deprotonation of ionizable groups, such as the N-terminal amine, the C-terminal amide (which is neutral in this case), and the side chains of amino acids like Tyrosine. CE is an ideal technique for resolving these charge variants, providing insights into the structural and chemical integrity of the peptide. sciex.com The separation of these variants is critical as differences in charge can affect a peptide's biological activity and stability. CE coupled with mass spectrometry (CE-MS) further enhances this analysis by providing mass identification for each separated charge variant. nih.govchromatographyonline.com

Table 1: Typical Parameters for Capillary Electrophoresis Analysis of Peptides

Parameter Typical Value/Condition Purpose Reference
Technique Capillary Zone Electrophoresis (CZE) Separation based on charge-to-size ratio for purity and charge variant analysis. lcms.cz
Capillary Bare Fused-Silica Standard capillary type for many peptide separations. lcms.cz
Capillary Length 100 - 140 cm Longer capillaries can increase resolution, but also analysis time. acs.org
Background Electrolyte (BGE) 0.1 M Malonic Acid or similar acidic buffer An acidic pH (e.g., 2.5-2.7) ensures peptides are positively charged and migrate towards the cathode. acs.orgnih.gov
Applied Voltage 15 - 30 kV High voltage drives the electrophoretic and electroosmotic flow for separation. nih.gov
Detection UV Absorbance (e.g., 200-214 nm) Detects the peptide bond, suitable for general peptide quantification. lcms.cz

| Detection | Mass Spectrometry (MS) | Provides mass identification of the parent peptide and impurities/variants. | nih.govnih.gov |

Spectrophotometric and Fluorometric Assays for Quantitative Measurement

Accurate quantification of this compound is essential for its application in any experimental setting. Spectrophotometric and fluorometric assays are two common, accessible methods for determining peptide concentration.

Spectrophotometric Assays

Spectrophotometry for peptide quantification often relies on the intrinsic ultraviolet (UV) absorbance of aromatic amino acids. In this compound, the Tyrosine (Tyr) residue contains a phenol (B47542) group that acts as a chromophore, absorbing light maximally at approximately 274-280 nm. optica.orgresearchgate.net The concentration of the peptide in solution can be determined by measuring its absorbance at this wavelength and applying the Beer-Lambert law. This law states that absorbance is directly proportional to the concentration of the analyte and the path length of the light through the sample. While this method is rapid and non-destructive, its sensitivity can be limited, and absorbance can be affected by solution pH and the presence of other UV-absorbing contaminants. optica.org For more complex samples or when higher accuracy is needed, other methods like amino acid analysis (AAA) are used to determine the net peptide content. biosynth.com

Fluorometric Assays

Fluorometric assays offer significantly higher sensitivity compared to spectrophotometry. thermofisher.com Quantification can be achieved through two main approaches: measuring the intrinsic fluorescence of the peptide or using extrinsic fluorescent labels (fluorogenic derivatization).

Intrinsic Fluorescence: The Tyrosine residue in this compound is naturally fluorescent, although its quantum yield is generally lower than that of Tryptophan. researchgate.net It can be excited at around 275 nm, with an emission maximum near 303 nm. researchgate.net While this provides a straightforward method for quantification, it is susceptible to quenching from other molecules in the solution or changes in the local chemical environment. researchgate.net

Fluorogenic Derivatization: To enhance sensitivity and specificity, the peptide can be chemically derivatized with a fluorogenic reagent. These reagents, such as o-phthaldialdehyde (OPA) or 9-fluorenyl methylchloroformate (FMOC), react with the primary amine of the N-terminal Tyrosine to yield a highly fluorescent product. researchgate.net This approach allows for detection at much lower concentrations, often in the femtomole range. researchgate.net Another advanced strategy involves Förster Resonance Energy Transfer (FRET), where a substrate is designed with a fluorophore and a quencher pair. While not directly applicable to quantifying the intact dipeptide itself, this principle is widely used in assays involving peptide cleavage. nih.gov

Table 2: Comparison of Spectroscopic Methods for this compound Quantification

Method Principle Typical Wavelengths (nm) Advantages Limitations Reference
UV Spectrophotometry Intrinsic absorbance of Tyrosine's phenol group. Ex: 274-280 Rapid, non-destructive, simple instrumentation. Lower sensitivity, interference from other UV-absorbing compounds. optica.orgresearchgate.net
Intrinsic Fluorescence Intrinsic fluorescence of the Tyrosine residue. Ex: ~275, Em: ~303 Higher sensitivity than absorbance, specific to the fluorophore. Susceptible to environmental quenching, lower quantum yield than Trp. researchgate.net

| Fluorogenic Derivatization | Covalent labeling of the N-terminal amine with a fluorescent tag (e.g., OPA). | Varies by tag (e.g., OPA Ex: 340, Em: 455) | Very high sensitivity, high specificity. | Requires chemical reaction step, can be destructive. | researchgate.net |

Degradation Pathways and Chemical/biochemical Stability Profiling of H Tyr Ser Nh2 Hcl

Enzymatic Degradation Kinetics and Proteolytic Cleavage Sites

Enzymatic degradation is a primary pathway for the breakdown of peptides in biological systems. The susceptibility of H-Tyr-Ser-NH2 to various proteases determines its in vivo half-life and metabolic fate.

Aminopeptidase (B13392206) and Carboxypeptidase Susceptibility

Exopeptidases, which cleave peptide bonds from the ends of a peptide chain, are major contributors to the degradation of small peptides like H-Tyr-Ser-NH2.

Aminopeptidases cleave the N-terminal amino acid. H-Tyr-Ser-NH2, having an unblocked N-terminal tyrosine, is a potential substrate for various aminopeptidases. These enzymes would hydrolyze the peptide bond between tyrosine and serine, releasing free tyrosine and serinamide. The rate of this cleavage is dependent on the specific aminopeptidase; for instance, methionine aminopeptidases (MetAPs) show a preference for small N-terminal residues like Gly, Ala, and Ser. researchgate.net Broad-specificity aminopeptidases can release most N-terminal amino acids. researchgate.net

Carboxypeptidases cleave the C-terminal amino acid. The C-terminus of H-Tyr-Ser-NH2 is an amidated serine (Ser-NH2). This C-terminal amide group generally confers resistance to many common carboxypeptidases, such as carboxypeptidase A, which typically require a free carboxylate group for efficient binding and catalysis. pnas.org However, some peptidases can act on C-terminal amides.

The table below shows kinetic parameters for a representative aminopeptidase with model substrates, illustrating typical enzyme efficiency.

Table 1: Kinetic Parameters of an Aminopeptidase from Brevibacterium linens with chromogenic substrates. dairy-journal.org
SubstrateK_m (mmol/L)k_cat (s⁻¹)Enzyme
L-Ala-ρ-NA3.34.3Aminopeptidase (Brevibacterium linens)
L-Gly-ρ-NA0.27.6

Influence of pH and Temperature on Enzymatic Activity

The rate of enzymatic degradation is highly sensitive to environmental conditions such as pH and temperature. Each enzyme has an optimal pH and temperature range at which its catalytic activity is maximal. quora.com

Influence of pH : Deviations from the optimal pH can alter the ionization state of amino acid residues in the enzyme's active site and on the substrate, affecting binding and catalysis. quora.com Extreme pH values can cause irreversible denaturation of the enzyme, leading to a complete loss of activity. ijarbs.comslideshare.net For example, tyrosinase, an enzyme that acts on tyrosine, is known to degrade under acidic conditions. researchgate.net

Influence of Temperature : Increasing the temperature generally increases the rate of reaction until an optimum is reached. Beyond this optimal temperature, the enzyme's structure begins to unfold (denature), resulting in a rapid loss of activity. mdpi.com For example, an aminopeptidase from Brevibacterium linens shows optimal activity at 35°C, while chymotrypsin's optimum is around 50°C. dairy-journal.orgsigmaaldrich.com

Table 3: Optimal Conditions for Relevant Proteolytic Enzymes.
EnzymeOptimal pHOptimal Temperature (°C)
Chymotrypsin7.8 sigmaaldrich.comsigmaaldrich.com50 sigmaaldrich.comsigmaaldrich.com
Trypsin7.8 - 8.7 slideshare.net~37
Pepsin1.5 - 1.6 slideshare.net~37
Aminopeptidase (B. linens)8.5 dairy-journal.org35 dairy-journal.org

Interaction with Metal Ions and Complexation-Induced Degradation

The functional groups present in H-Tyr-Ser-NH2 HCl, including the phenolic hydroxyl group of tyrosine, the hydroxyl group of serine, the N-terminal amine, and the amide groups of the peptide backbone, can act as coordination sites for metal ions. uq.edu.au This interaction can lead to the formation of metal-peptide complexes, which may either stabilize the peptide or induce its degradation.

Transition metals such as copper (Cu(II)), iron (Fe(II)/Fe(III)), and zinc (Zn(II)) are particularly noted for their interaction with peptides. uq.edu.ausemanticscholar.org Research on a pentapeptide fragment ending in Tyr-NH2 demonstrated that it coordinates with Cu(II) through four nitrogen donor centers, leading to a complex of exceptionally high stability due to a highly organized side-chain structure. nih.gov This suggests that H-Tyr-Ser-NH2 is also capable of forming stable complexes.

However, this complexation can also be a precursor to degradation, primarily through metal-catalyzed oxidation. encyclopedia.pub Transition metals can act as catalysts, accelerating the production of reactive oxygen species (ROS) that subsequently attack amino acid residues. mdpi.com The tyrosine residue is susceptible to this type of oxidation, a process that is accelerated by the deprotonation of its phenoxy group, which is favored at neutral and alkaline pH. nih.govmdpi.com Metal ion-catalyzed oxidation is often site-specific, targeting amino acids located near the metal-binding site within the peptide structure. encyclopedia.pubmdpi.com

Table 2: Summary of Metal Ion Interactions with Peptide Residues

Metal Ion Interaction with Peptide Potential Degradation Pathway Residues Affected
Cu(II) Forms highly stable complexes, often involving nitrogen donors from the backbone and side chains. nih.gov Catalyzes oxidation, leading to the formation of reactive oxygen species (ROS). encyclopedia.pub Tyrosine, Histidine, Cysteine encyclopedia.pubmdpi.com
Fe(II), Fe(III) Can coordinate with peptides, modulating their properties. semanticscholar.org Site-specific metal-catalyzed oxidation. encyclopedia.pub Tyrosine, Histidine, Cysteine, Methionine encyclopedia.pubmdpi.com
Zn(II) Forms complexes with peptides; its chemistry with peptides is prominent. uq.edu.au Can induce conformational changes; less commonly associated with oxidative degradation compared to Cu and Fe. Histidine, Cysteine

| Ni(II), Co(II), Mn(II) | Interact with dipeptides, causing transitions between gel and sol states in some systems. semanticscholar.org | Can modulate physical properties; potential for catalyzing oxidation. | Histidine semanticscholar.org |

Photolytic and Thermolytic Decomposition Mechanisms

Photolytic Decomposition

Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions that lead to the degradation of this compound. The primary chromophore in this dipeptide is the phenolic ring of the tyrosine residue, making it the main site of light-induced degradation. mdpi.comresearchgate.netnih.gov

The photo-oxidation of tyrosine-containing peptides is a complex process that can generate a variety of photoproducts. researchgate.netnih.govacs.org Mass spectrometry studies on model peptides have identified key products resulting from the irradiation of tyrosine. These include the formation of dihydroxyphenylalanine (DOPA), trihydroxyphenylalanine, and dopa-quinone. researchgate.netnih.gov The mechanism involves the absorption of UV light by the tyrosine residue, which can lead to the formation of excited states and radicals, initiating oxidative degradation pathways. nih.gov

Thermolytic Decomposition

The serine residue is particularly susceptible to thermal degradation. researchgate.netacs.org Mechanistic studies have shown that the initial and primary decomposition pathway for serine is dehydration, which leads to the formation of a 2-aminoacrylic acid molecule. researchgate.netacs.org At higher temperatures, this can be followed by decarboxylation and deamination reactions. researchgate.net In alkaline conditions, serine-containing peptides can also undergo β-elimination. encyclopedia.pub

The tyrosine residue is generally more thermally stable than serine, but it can also degrade at high temperatures. A primary thermal degradation product for all amino acids is ammonia, indicating that deamination and/or deamidation are common pathways. researchgate.net Studies on heating phenylalanine (structurally similar to tyrosine) in the presence of serine at 200°C showed an increased formation of degradation products like phenylacetaldehyde, suggesting interactive degradation pathways. researchgate.net Furthermore, research on pentapeptides at temperatures above 180°C has proposed a radical-based degradation mechanism analogous to lipid peroxidation. nih.gov

Table 3: Primary Photolytic and Thermolytic Degradation Products

Degradation Type Residue Primary Products/Pathways Reference
Photolytic Tyrosine Dihydroxyphenylalanine (DOPA), Trihydroxyphenylalanine, Dopa-quinone researchgate.net, nih.gov
Thermolytic Serine Dehydration (primary), Deamination, Decarboxylation researchgate.net, acs.org

| Thermolytic | Both | Ammonia (from deamination/deamidation) | researchgate.net |

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
L-tyrosine
L-serine
D-tyrosine
D-serine
Dihydroxyphenylalanine (DOPA)
Trihydroxyphenylalanine
Dopa-quinone
2-aminoacrylic acid
Phenylacetaldehyde

Emerging Research Perspectives and Future Directions for H Tyr Ser Nh2 Hcl

Integration with Systems Biology and Omics Approaches

A comprehensive understanding of the cellular impact of H-Tyr-Ser-NH2 HCl necessitates a move beyond single-target assays toward a holistic, systems-level perspective. Systems biology, combined with multi-omics technologies, offers a powerful approach to map the broad biological changes induced by this dipeptide. tandfonline.com Integrating genomics, proteomics, and metabolomics will provide a comprehensive view of the cellular processes influenced by this compound. tandfonline.com

Future research could involve treating relevant cell models with the dipeptide and subsequently performing a battery of omics analyses. Proteomics, using techniques like mass spectrometry, can identify global changes in protein expression and post-translational modifications, revealing the signaling pathways and cellular machinery that are activated or suppressed. acs.org Metabolomics, particularly through gas chromatography-mass spectrometry (GC-MS), can provide a snapshot of the metabolic state, identifying alterations in amino acid, lipid, and carbohydrate metabolism. nih.govmdpi.com This integrated approach can reveal unexpected connections and generate new hypotheses about the peptide's function.

Table 1: Potential Omics-Based Research Strategies for this compound

Omics Technology Objective Potential Biomarkers/Pathways to Investigate Relevant Techniques
Proteomics To identify proteins that interact with or are regulated by the dipeptide. Kinases, phosphatases, transcription factors, structural proteins. LC-MS/MS, Affinity Purification-Mass Spectrometry (AP-MS). acs.orgwiley-vch.de
Metabolomics To map the metabolic fate and downstream effects of the dipeptide. Tyrosine and serine degradation products, catecholamines, TCA cycle intermediates. libretexts.org GC-MS, NMR Spectroscopy. mdpi.comresearchgate.net
Transcriptomics To determine changes in gene expression in response to the dipeptide. Genes involved in stress response, cell growth, hormone synthesis. RNA-Sequencing, Microarrays.

Application as a Biochemical Probe or Research Tool

The structure of this compound, with its distinct functional groups—a phenolic hydroxyl, a primary alcohol, and N- and C-termini—makes it an ideal candidate for chemical modification. By attaching fluorescent tags, biotin, or photo-crosslinkers, the dipeptide can be converted into a powerful biochemical probe to investigate its own biological interactions.

For instance, a fluorescently labeled version of this compound could be synthesized to visualize its uptake, subcellular localization, and dynamics within living cells using advanced microscopy techniques. nih.gov Such probes are invaluable for tracking molecular movement and identifying sites of action without disrupting cellular integrity. nih.gov Similarly, a biotinylated derivative could be used in pull-down assays to isolate and identify binding partners, such as receptors, enzymes, or transporters, from cell lysates. This approach is fundamental to discovering the direct molecular targets through which the dipeptide exerts its effects.

Development of Novel In Vitro and Ex Vivo Experimental Models

To explore the physiological relevance of this compound, researchers must move beyond simple cell monolayers to more complex and representative experimental models. The development of novel in vitro and ex vivo systems will be crucial for studying the peptide's effects in a tissue-specific context.

Three-dimensional (3D) organoid cultures, which mimic the structure and function of organs like the gut, pancreas, or brain, offer a sophisticated platform. frontiersin.org These models could be used to investigate how this compound influences cell differentiation, tissue architecture, or secretory functions in a more physiologically relevant environment. Ex vivo tissue slice preparations, such as those from the hippocampus or intestine, allow for the study of the peptide's acute effects on tissue-level phenomena like synaptic plasticity or smooth muscle contraction, respectively. farmaciajournal.com These models bridge the gap between simplified cell culture and complex in vivo studies. farmaciajournal.comaacrjournals.org

Advanced Computational and Machine Learning Strategies for Predictive Research

The fields of computational chemistry and machine learning (ML) are poised to accelerate research on peptides like this compound. mdpi.com Molecular dynamics (MD) simulations can provide atom-level insights into the conformational flexibility of the dipeptide, its interactions with water, and its potential binding modes with target proteins. acs.org These simulations can predict how the peptide might fit into the active site of an enzyme or the binding pocket of a receptor, guiding the design of functional experiments.

Furthermore, emerging ML strategies can be trained on large datasets of known peptide sequences and their biological activities to predict the potential functions of new peptides. mdpi.com By inputting the structure of this compound into such a model, it may be possible to generate predictions about its likely biological roles (e.g., as an antioxidant, a neurotransmitter modulator, or an enzyme inhibitor), thereby prioritizing experimental investigations. mdpi.comacs.org Deep learning approaches have already been used to reveal unconventional dynamics in tyrosine, suggesting such methods could uncover novel properties of tyrosine-containing peptides. nih.gov

Table 2: Illustrative Computational Approaches for this compound Research

Computational Method Research Question Predicted Outcome
Molecular Docking Does this compound bind to known tyrosine or serine-utilizing enzymes? Binding affinity scores and predicted binding poses.
Molecular Dynamics What are the stable conformations of the dipeptide in an aqueous environment? Conformational landscape and intramolecular hydrogen bonding patterns.
Machine Learning Based on its structure, what are the most probable biological activities? A ranked list of potential functions (e.g., antihypertensive, antimicrobial). mdpi.com
Quantum Chemistry What are the electronic properties of the peptide, such as its radical scavenging potential? Electron distribution, bond dissociation energies. nih.gov

Identification of New Endogenous Roles and Metabolic Pathways

A fundamental question is whether this compound exists endogenously as a signaling molecule or if it is merely a transient intermediate in protein degradation. Advanced mass spectrometry techniques are required to screen various tissues and biofluids for the presence of this specific dipeptide. Should it be identified, the next step would be to unravel its metabolic pathway.

The constituent amino acids, tyrosine and serine, are precursors to a vast array of critical biomolecules. wikipedia.org Tyrosine is the starting point for the synthesis of catecholamine neurotransmitters (dopamine, norepinephrine, epinephrine) and thyroid hormones. wikipedia.orggenome.jp Serine is central to the biosynthesis of other amino acids like glycine (B1666218) and cysteine, as well as phospholipids. Future research should investigate whether this compound is a substrate for specific peptidases or if it can be enzymatically modified (e.g., phosphorylated, hydroxylated) to form new bioactive derivatives. Exploring its connection to major metabolic hubs like the tyrosine metabolism pathway will be key to understanding its physiological context. nih.govlibretexts.orgnih.gov

Unexplored Mechanistic Avenues and Complex Interaction Networks

The biological activity of a peptide is defined by its interactions. For this compound, the landscape of potential interaction networks remains entirely unexplored. Future research could focus on several mechanistic avenues. One possibility is that the dipeptide acts as a ligand for orphan G-protein coupled receptors (GPCRs), a major class of drug targets. acs.org High-throughput screening campaigns could test the peptide against a panel of such receptors.

Another avenue is the exploration of non-traditional interactions. Short peptides can regulate biological processes by modulating protein-protein or protein-DNA interactions. medcraveonline.com It is conceivable that this compound could bind at the interface of two proteins, either stabilizing or disrupting a complex, or it could interact with transcription factors to modulate gene expression. nih.gov Finally, the ability of dipeptides to self-assemble into higher-order structures like nanotubes or hydrogels is an emerging area of research. frontiersin.orgacs.org Investigating whether this compound can form such supramolecular structures could reveal novel functions related to biomaterial scaffolding or sequestration of other molecules.

Q & A

Q. How can researchers ensure compliance with ethical guidelines when using this compound in animal studies?

  • Methodological Answer :
  • Protocol Registration : Pre-register experiments on platforms like OSF or Animal Study Registry.
  • ARRIVE Guidelines : Report animal strain, sample size justification, and humane endpoints.
  • Ethics Review : Submit protocols to Institutional Animal Care and Use Committees (IACUC) for approval before initiating studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.